molecular formula C4H6N4S B083893 4,5-Diaminopyrimidine-2-thiol CAS No. 14623-58-6

4,5-Diaminopyrimidine-2-thiol

Cat. No.: B083893
CAS No.: 14623-58-6
M. Wt: 142.19 g/mol
InChI Key: KDVXWCSUTDEXFF-UHFFFAOYSA-N
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Description

4,5-Diaminopyrimidine-2-thiol is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids. This compound, with the molecular formula C4H6N4S, features two amino groups at positions 4 and 5 and a thiol group at position 2 on the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Diaminopyrimidine-2-thiol can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloropyrimidine with thiourea under basic conditions to yield the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diaminopyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Diaminopyrimidine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-diaminopyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4,5-Diaminopyrimidine-2-thiol is unique due to the presence of both amino and thiol groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXWCSUTDEXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901501
Record name NoName_627
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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